molecular formula C10H14N4O3 B8488373 2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid

2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid

Cat. No.: B8488373
M. Wt: 238.24 g/mol
InChI Key: WCCAEIDLWALKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid is a complex organic compound with a unique structure that includes a pyridine ring, a hydrazinyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the hydrazinyl group and finally the acetic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.

    Hydrazinyl derivatives: Compounds with hydrazinyl groups attached to different moieties.

    Acetic acid derivatives: Compounds with acetic acid moieties but different substituents.

Uniqueness

2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-[methyl-(pyridin-4-ylmethylcarbamoylamino)amino]acetic acid

InChI

InChI=1S/C10H14N4O3/c1-14(7-9(15)16)13-10(17)12-6-8-2-4-11-5-3-8/h2-5H,6-7H2,1H3,(H,15,16)(H2,12,13,17)

InChI Key

WCCAEIDLWALKAG-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)NC(=O)NCC1=CC=NC=C1

Origin of Product

United States

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